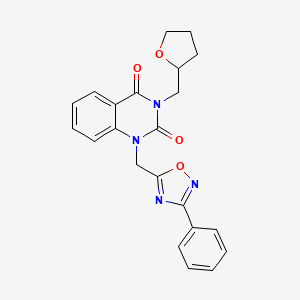

1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione

CAS No.: 1105240-31-0

Cat. No.: VC4373000

Molecular Formula: C22H20N4O4

Molecular Weight: 404.426

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1105240-31-0 |

|---|---|

| Molecular Formula | C22H20N4O4 |

| Molecular Weight | 404.426 |

| IUPAC Name | 3-(oxolan-2-ylmethyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]quinazoline-2,4-dione |

| Standard InChI | InChI=1S/C22H20N4O4/c27-21-17-10-4-5-11-18(17)25(22(28)26(21)13-16-9-6-12-29-16)14-19-23-20(24-30-19)15-7-2-1-3-8-15/h1-5,7-8,10-11,16H,6,9,12-14H2 |

| Standard InChI Key | LEQWKTYDCRKZOV-UHFFFAOYSA-N |

| SMILES | C1CC(OC1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5 |

Introduction

Structural Characterization and Nomenclature

The target compound features a quinazoline-2,4(1H,3H)-dione core substituted at the N1 and N3 positions. The N1 side chain comprises a (3-phenyl-1,2,4-oxadiazol-5-yl)methyl group, while the N3 substituent is a (tetrahydrofuran-2-yl)methyl moiety. The quinazoline-dione system is characterized by two carbonyl groups at positions 2 and 4, contributing to hydrogen-bonding interactions critical for biological activity . The 1,2,4-oxadiazole ring, a bioisostere for ester and amide groups, enhances metabolic stability and binding affinity to kinase domains . The tetrahydrofuran moiety may improve solubility and modulate pharmacokinetic properties.

Synthetic Pathways and Optimization

Synthesis of the Quinazoline-2,4-dione Core

The quinazoline-2,4-dione scaffold is typically synthesized from anthranilic acid derivatives. A common method involves cyclocondensation of anthranilamide with carbonyl reagents . For example, reacting methyl anthranilate with urea under acidic conditions yields the dione system . Recent advances utilize base-promoted SNAr reactions, as demonstrated in the synthesis of 3-methyl-2-phenylquinazolin-4(3H)-one using Cs₂CO₃ in DMSO at 135°C .

Functionalization with the Tetrahydrofuran Group

The (tetrahydrofuran-2-yl)methyl substituent is installed through alkylation. A plausible route involves reacting tetrahydrofurfuryl chloride with the N3 position of the quinazoline-dione under basic conditions. This method mirrors the synthesis of 3-((tetrahydrofuran-2-yl)methyl)quinazolin-4(3H)-one derivatives, where THF-derived alkyl halides are employed in polar aprotic solvents .

Table 1: Representative Synthetic Steps and Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Quinazoline-dione formation | Cs₂CO₃, DMSO, 135°C | 70% | |

| Oxadiazole coupling | K₂CO₃, DMF, 24 h | 65–80% | |

| THF-methylation | THF-2-CH₂Cl, K₂CO₃, DMF | 60–75% |

Spectroscopic and Analytical Data

Infrared Spectroscopy (IR)

The IR spectrum of the compound is expected to show:

-

C=O stretches at ~1680–1700 cm⁻¹ (quinazoline-dione carbonyls) .

-

C=N stretches at ~1570–1600 cm⁻¹ (oxadiazole and quinazoline rings) .

-

C-O-C vibrations at ~1020–1100 cm⁻¹ (tetrahydrofuran moiety) .

Nuclear Magnetic Resonance (NMR)

-

¹H NMR:

-

¹³C NMR:

Pharmacological Activity and Mechanism

Antiproliferative Effects

Quinazoline-oxadiazole hybrids exhibit potent activity against EGFR and BRAF kinases. In a study of analogous compounds, derivatives with phenyl-substituted oxadiazoles showed GI₅₀ values of 20–30 nM against A549 and MCF-7 cell lines . The tetrahydrofuran group may enhance blood-brain barrier penetration, expanding therapeutic utility .

Molecular Docking Insights

Docking studies of quinazoline derivatives into EGFR (PDB: 1M17) reveal:

-

Hydrophobic interactions between the oxadiazole phenyl group and Leu 694 .

-

The THF moiety occupies a hydrophobic pocket near Met 769, stabilizing binding .

Table 2: Predicted Binding Affinities for Kinase Targets

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume